2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMNHHWOKWGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Bromide Condensation
A foundational method for imidazo[2,1-b]benzothiazole derivatives involves condensation reactions between amines and α-bromoacetyl intermediates. For example, the synthesis of structurally analogous compounds employs 2-aminobenzothiazole derivatives reacting with α-bromoacetophenones in anhydrous ethanol under reflux conditions. This one-pot reaction forms the imidazo ring via nucleophilic substitution, followed by cyclization.
Reaction Conditions :
-
Solvent : Anhydrous ethanol
-
Temperature : 80–100°C (reflux)
-
Catalyst : None required
For the trifluoromethyl-substituted target, 2-amino-6-(trifluoromethyl)benzothiazole may be condensed with α-bromoacetophenone. The electron-withdrawing trifluoromethyl group necessitates prolonged reaction times (12–24 hours) to achieve comparable yields.
Trifluoroacetonitrile-Mediated Cyclization
CF₃CN-Based Synthesis
A 2023 study demonstrated a scalable route to 2-trifluoromethyl benzothiazoles using in situ-generated CF₃CN. This method condenses amino(thio)phenols with CF₃CN under mild conditions, forming an imidamide intermediate that undergoes intramolecular cyclization.
Procedure :
-
Substrate : 2-amino-4-(trifluoromethyl)thiophenol
-
Reagent : CF₃CN (generated from CF₃COCl and NH₃)
-
Conditions :
-
Solvent : Dichloromethane
-
Temperature : 25°C (room temperature)
-
Time : 4–6 hours
-
Advantages :
Multi-Step Synthesis with Protective Groups
Patent-Protected Methodology
A patented seven-step synthesis for related imidazo[2,1-b]benzothiazoles outlines critical protective group strategies:
Step A : Deprotection of 2-amino-6-methoxybenzothiazole using hydrobromic acid (48% HBr, reflux, 105–110°C) to yield 2-amino-6-hydroxybenzothiazole.
Step B : Coupling with 4-nitrobenzoyl chloride in DMF at 110°C to install the phenyl group.
Step C : Etherification with 4-(2-chloroethyl)morpholine under basic conditions (K₂CO₃, tetrabutylammonium iodide).
Key Modifications for Target Compound :
-
Introduce trifluoromethyl at position 6 via directed ortho-metalation or halogen exchange (e.g., CF₃Cu coupling).
One-Pot Three-Component Reactions
Elemental Sulfur Integration
A catalyst-free, one-pot method for 2-substituted benzothiazoles combines 2-aminothiophenol, aldehydes, and elemental sulfur in DMSO. For the target compound:
Reactants :
-
2-amino-5-(trifluoromethyl)thiophenol
-
Benzaldehyde
-
S₈ (elemental sulfur)
Conditions :
Mechanism :
Base-Controlled Chemoselective Synthesis
Tunable Cyclization Pathways
Recent advancements enable selective synthesis of trifluoromethyl-containing heterocycles by varying the base. Using Cs₂CO₃ or KOt-Bu, α-(trifluoromethyl)styrenes react with 2-mercaptobenzimidazole to form either:
-
N-β-Trifluoromethyl benzimidazole-2-thiones (with Cs₂CO₃).
Application to Target Compound :
-
Substitute 2-mercaptobenzimidazole with 2-mercaptobenzothiazole.
-
Optimize base (e.g., DBU) to favor imidazo[2,1-b]benzothiazole formation.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Trifluoromethyl Group Reactivity
The strong electron-withdrawing nature of the CF₃ group slows electrophilic substitution, necessitating:
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) pathways.
Materials Science: It is used in the development of advanced materials due to its unique electronic properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound binds to the extracellular domain of the epidermal growth factor receptor (EGFR), leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3-K) pathways, ultimately resulting in cell proliferation and DNA synthesis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[2,1-b][1,3]benzothiazole derivatives are highly dependent on substituents at positions 2, 6, and 6. Key comparisons include:
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (-CF₃) : In the target compound, the -CF₃ group at position 6 increases lipophilicity, improving cell membrane permeability. This effect is analogous to fluorine substituents in compound 3f (IC₅₀ = 0.097 μM), which showed enhanced radiosensitizing activity in Hep G2 cells . The -CF₃ group also reduces triplet energy levels in phosphorescent materials, suggesting electronic effects that may influence binding to biological targets .
- Nitro (-NO₂): 7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole () exhibits planar geometry with π-π stacking (3.37 Å interplanar distance) and S⋯O interactions (2.99–3.20 Å), stabilizing its crystal structure. However, nitro groups may reduce metabolic stability compared to -CF₃ .
- Sulfonamide (-SO₂NH₂) : Sulfonamide derivatives (e.g., compound 3f) demonstrate superior carbonic anhydrase IX/XII inhibition (40× more potent than benzosulfonamides) due to strong hydrogen-bonding interactions .
Halogen Substituents
- Bromo (-Br) : Bromo-substituted derivatives (e.g., compound 3a) showed lower anticancer activity (IC₅₀ = 0.162 μM) compared to sulfonamide analogs, likely due to reduced electronic effects and steric hindrance .
Biological Activity
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound known for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a significant candidate in medicinal chemistry. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole typically involves:
- Condensation : Benzothiazole-2-carboxylic acid is condensed with thiosemicarbazide.
- Cyclization : The reaction is completed by cyclization with α-bromo-4-substituted acetophenone compounds.
- Microwave-assisted synthesis : This method improves reaction efficiency and yield by using microwave irradiation to promote cyclization reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound binds to the extracellular domain of EGFR, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as mTOR and PI3-K, which are crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines:
- IC50 Values : Studies have reported IC50 values in the low micromolar range against different cancer cell lines, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- Focal Adhesion Kinase (FAK) : Recent studies have shown that derivatives of imidazo[2,1-b][1,3]benzothiazole can inhibit FAK phosphorylation in pancreatic cancer cells, suggesting a potential therapeutic avenue for targeting this pathway .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole) | Structure | Anticancer properties similar to 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole |
| 7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles | N/A | Studied for radiosensitizing effects |
Case Study 1: Antitumor Activity in Mesothelioma
A study evaluated the cytotoxicity of imidazo[2,1-b][1,3]thiadiazole derivatives against mesothelioma cell lines. Compounds demonstrated promising antitumor activity with IC50 values ranging from 0.59 to 2.81 μM. These compounds also enhanced the effectiveness of gemcitabine by modulating the expression of the gemcitabine transporter (hENT-1) .
Case Study 2: Inhibition of FAK
In another study focusing on pancreatic cancer models, imidazo derivatives were shown to inhibit FAK phosphorylation effectively. This inhibition correlated with reduced cell migration and proliferation in treated cells .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminobenzothiazoles with α-halocarbonyl derivatives. Solvent choice (e.g., ethanol or DMF) and temperature (80–130°C) critically influence yields. Microwave-assisted methods under solvent-free conditions can enhance reaction efficiency (90–96% yields) . For brominated analogs, reactions in acetonitrile at 60°C with catalytic bases like triethylamine are reported .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Use a combination of:
- FTIR : Identify key functional groups (e.g., -C=N at ~1683 cm⁻¹, -C-F at 1100–1200 cm⁻¹) .
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.3 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
- X-ray crystallography : Resolve planar imidazo[2,1-b]thiazole cores and substituent dihedral angles (e.g., phenyl rings twisted 16–23° relative to the core) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Anticancer activity : MTT assay against HepG2, MCF-7, or HL-60 cell lines (IC₅₀ values <10 μM suggest potency) .
- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus or E. coli .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity and lipophilicity?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP +0.5–1.0) and metabolic stability. Structure-activity relationship (SAR) studies show improved anticancer activity compared to non-fluorinated analogs, likely due to increased membrane permeability and target binding (e.g., CA IX inhibition) . Comparative assays with des-CF₃ analogs are essential to isolate electronic vs. steric effects .
Q. How can data contradictions in reported biological activities be resolved?
- Methodological Answer : Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., bromo vs. nitro groups) alter target affinity .
- Assay conditions : Standardize cell lines, radiation doses (e.g., 2 Gy for radiosensitization studies), and incubation times .
- Statistical validation : Use ANOVA or Tukey’s test to compare IC₅₀ values across studies .
Q. What experimental designs validate the compound’s role as a radiosensitizer?
- Methodological Answer :
- Clonogenic assays : Measure survival fractions of irradiated (2–4 Gy) vs. drug-treated cancer cells .
- Comet assay : Quantify DNA damage (tail moment >5 indicates radiosensitization) .
- Mechanistic studies : Probe ROS generation (DCFH-DA staining) and CA IX inhibition (Western blot) .
Q. How can green chemistry principles improve synthesis scalability?
- Methodological Answer : Solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H) reduces waste. Microwave irradiation shortens reaction times (45 min vs. 12 h) and improves yields (>90%) . Life-cycle assessment (LCA) metrics (E-factor <5) should be reported to benchmark sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
